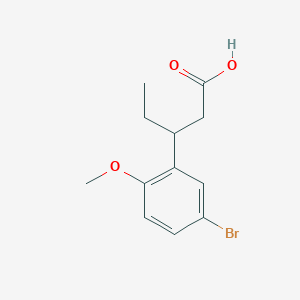

3-(5-Bromo-2-methoxyphenyl)pentanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

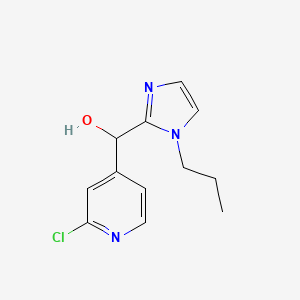

3-(5-Bromo-2-methoxyphenyl)pentanoic acid is a chemical compound with the molecular formula C12H15BrO3 and a molecular weight of 287.15 . It is commonly known as BMIPP and is a prevalent compound in research and industry.

Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES stringCCC(CC(=O)O)C1=C(C=CC(=C1)Br)OC . This indicates that the compound contains a pentanoic acid group attached to a bromo-methoxyphenyl group.

Wissenschaftliche Forschungsanwendungen

Synthesis and Derivative Studies

Preparation of Constituent Amino Acids in AM-Toxins : The compound has been utilized in the synthesis of L-2-amino-5-arylpentanoic acids, which are key constituents in AM-toxins. The study detailed the synthesis process involving diethyl [3-(p-methoxyphenyl)propyl]acetamidomalonate, leading to acetyl-L-Amp (L-6a) through decarboxylation (Shimohigashi, Lee, & Izumiya, 1976).

Natural Product Isolation from Athyrium yokoscense : The compound has been isolated as a natural product from Athyrium yokoscense. It is implied that its biosynthetic pathway includes direct meta-hydroxylation of benzoic acid (Hiraga, Kurokawa, Maeda, Guo, & Suga, 1998).

Biological and Pharmacological Studies

- Study on Bromophenol Derivatives : Research on the red alga Rhodomela confervoides led to the isolation of various bromophenol derivatives, including 3-(5-Bromo-2-methoxyphenyl)pentanoic acid. These compounds were analyzed for activity against human cancer cell lines and microorganisms (Zhao et al., 2004).

Chemical Synthesis and Methodology

Synthesis of N5-hydroxy-2-methylarginine and N5-hydroxy-2-methylornithine : The compound played a role in the synthesis of these molecules, starting from 5-hydroxy-2-pentanone, which led to various biochemical applications (Maehr & Leach, 1978).

Synthesis of Unusual Aromatic L-Amino Acids : It served as a precursor in the asymmetric hydrogenation of cyclic dehydrodipeptides to prepare L-Tyr(Me) and L-Amp, which are unique aromatic L-amino acids (Aoyagi et al., 1986).

Synthesis of ONO-LB-457 : The compound was part of a study focused on synthesizing ONO-LB-457, a potent leukotriene B4 receptor antagonist (Hamri et al., 2021).

Safety and Hazards

According to the safety data sheet, 3-(5-Bromo-2-methoxyphenyl)pentanoic acid is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use personal protective equipment when handling this compound .

Wirkmechanismus

Target of Action

Boronic acids and their esters, which this compound is a part of, are highly considered compounds for the design of new drugs and drug delivery devices . They are particularly used as boron-carriers suitable for neutron capture therapy .

Mode of Action

Boronic esters, including this compound, are known to undergo catalytic protodeboronation . This process involves a radical approach and can be paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .

Biochemical Pathways

The protodeboronation process, which this compound undergoes, has been used in the formal total synthesis of δ-®-coniceine and indolizidine 209b . This suggests that the compound may interact with biochemical pathways involved in the synthesis of these molecules.

Pharmacokinetics

It’s important to note that boronic acids and their esters are only marginally stable in water . This could potentially impact the bioavailability of the compound.

Result of Action

The compound’s involvement in the protodeboronation process and its potential role in the synthesis of δ-®-coniceine and indolizidine 209b suggest that it may have significant effects at the molecular level .

Action Environment

The action of 3-(5-Bromo-2-methoxyphenyl)pentanoic acid can be influenced by environmental factors. For instance, the pH strongly influences the rate of hydrolysis of boronic esters, which is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability may vary depending on the pH of its environment.

Eigenschaften

IUPAC Name |

3-(5-bromo-2-methoxyphenyl)pentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrO3/c1-3-8(6-12(14)15)10-7-9(13)4-5-11(10)16-2/h4-5,7-8H,3,6H2,1-2H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHAJZRBVTFENEH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC(=O)O)C1=C(C=CC(=C1)Br)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Chloro-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]-4-methoxybenzenesulfonamide](/img/structure/B2355854.png)

![N-[3-(1H-imidazol-1-yl)propyl]-4-(4-methoxybenzoyl)-1H-pyrrole-2-carboxamide](/img/structure/B2355857.png)

![2-[1-(3-Chlorophenyl)cyclobutyl]acetic acid](/img/structure/B2355859.png)

![(3Ar,7aR)-2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3,4,6,7,7a-hexahydropyrano[3,4-c]pyrrole-3a-carboxylic acid](/img/structure/B2355861.png)

![(1S,7R)-4-[(2-Methylpropan-2-yl)oxycarbonyl]-4-azabicyclo[5.1.0]octane-8-carboxylic acid](/img/structure/B2355862.png)

![2-[(2-{4-[(Tert-butoxycarbonyl)amino]piperidino}-2-oxoethyl)thio]acetic acid](/img/structure/B2355873.png)

![N-Cyclopropyl-6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine](/img/structure/B2355876.png)